molecular formula C7H10O B3032426 Bicyclo[3.1.1]heptan-2-one CAS No. 17159-87-4

Bicyclo[3.1.1]heptan-2-one

Cat. No. B3032426
CAS RN: 17159-87-4
M. Wt: 110.15 g/mol
InChI Key: PMAXNHPFNDQMAO-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-one is a chemical compound that is part of a broader class of bicyclic structures which are of significant interest in synthetic organic chemistry due to their presence in various natural products and potential pharmaceutical applications. Although the provided papers do not directly discuss Bicyclo[3.1.1]heptan-2-one, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related bicyclic compounds.

Synthesis Analysis

The synthesis of bicyclic compounds is a key area of research due to their complexity and potential applications. For example, the Au(I)-catalyzed synthesis of bicyclo[3.2.0]heptanes demonstrates the use of gold catalysis to construct highly strained and functionalized structures . Similarly, the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes involves a two-step sequence starting from a dione precursor, showcasing the importance of stepwise synthetic strategies . The Diels-Alder reaction is another pivotal method, as seen in the synthesis of a bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often associated with significant strain and unique conformational properties. Computational studies, such as those on C(7)H(6) isomers, provide insights into the stability and energy barriers associated with different structural isomers . The conformational locking of pharmacophores within a bicyclo[3.2.0]heptane core exemplifies the use of these structures to achieve specific molecular orientations .

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. For instance, the dimerization of cyclopropenes derived from bicyclo[4.1.0]hept-1,6-ene and their subsequent reactions to form carbonyl products highlight the reactivity of these systems . The gold(III)-catalyzed cyclization of propargyl acetates to form a carene-like bicyclo[4.1.0]heptane structure illustrates the complexity of reaction pathways in these systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The hydrogenation and dimerization reactions of bicyclo[2.2.1]hepta-2,5-diene catalyzed by cobalt(I) complexes reveal how catalysis can be used to manipulate the physical properties of these compounds . The study of [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives provides further evidence of the diverse reactivity and functionalization possibilities of bicyclic structures .

Scientific Research Applications

1. Reaction Mechanisms and Derivative Formation

  • Study by Kostryukov & Masterova (2020): Investigated the reaction of Tricyclo[4.1.0.02,7]heptane with 1-(Arenesulfonyl)-2-phenyldiazenes, leading to derivatives of Bicyclo[3.1.1]heptane through a radical mechanism. This work highlighted the formation of arylazosulfonation products and their potential for thermal prototropic isomerization to 7-endo-(arenesulfonyl)bicyclo[3.1.1]heptan-6-one phenylhydrazones (Kostryukov & Masterova, 2020).

2. Molecular Structure Analysis

  • Research by Dallinga & Toneman (2010): Focused on the molecular structure of Bicyclo[3.1.1]heptane, using electron diffraction of the vapor to determine aspects such as carbon-carbon bond lengths and comparing these with semi-empirical predictions based on MO calculations (Dallinga & Toneman, 2010).

3. Synthetic Applications and Stereochemistry

  • Plettner et al. (2005): Discussed the use of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors for Bicyclo[2.2.1]hept-5-en-2-one and Bicyclo[2.2.1]heptan-2-one. The study covered aspects like resolution, absolute configuration, and hydrogen-bonding properties (Plettner et al., 2005).

4. Photochemical Synthesis

  • Research by Zheng et al. (2022): Explored the photoinduced [3σ + 2σ] cycloaddition for synthesizing trisubstituted Bicyclo[3.1.1]heptanes. This method is significant in medicinal chemistry for creating bioisosteric compounds (Zheng et al., 2022).

5. Radical Cyclization Cascades

  • Study by Bogen, Fensterbank, & Malacria (1999): Delved into an efficient radical cascade process leading to the diastereoselective construction of Bicyclo[3.1.1]heptanes, examining various parameters such as substituents and unsaturated partners (Bogen, Fensterbank, & Malacria, 1999).

Future Directions

Bicyclo[3.1.1]heptanes have been highlighted as bioisosteres for meta-substituted aromatic rings . They are being considered in drug design due to their excellent detonation properties and stability . Especially, compounds A8, B8, C8, and D7 have better detonation properties than the famous caged nitramine CL-20 .

properties

IUPAC Name

bicyclo[3.1.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXNHPFNDQMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338408
Record name Bicyclo[3.1.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.1]heptan-2-one

CAS RN

17159-87-4
Record name Bicyclo[3.1.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
M Kato, M Watanabe, BZ Awen - The Journal of Organic …, 1993 - ACS Publications
(lR, 5S)-4-EthyI-6, 6-dimethyl-3-(phenylsulfonyl) bicyclo [3.1. 1] hept-3-en-2-one (7) was prepared from (-t-)-nopinone (1) in six steps and70% overall yield via (lfi, 5fi)-6, 6-dimethyl-3-(…
Number of citations: 19 pubs.acs.org
FF Zong, YH Bao, DH Li, HX Guo, Y Xu… - JOURNAL OF NANJING …, 2016 - nldxb.njfu.edu.cn
Abstract: The volatile oil of pine shell was extracted by salt out-assisted steam distillation to discuss effect of inorganic salt in the process of steam distillation. The distillation time, solid-…
Number of citations: 0 nldxb.njfu.edu.cn
Y Yokouchi, Y Ambe - Atmospheric Environment (1967), 1985 - Elsevier
Chamber experiments were conducted to study the aerosol products from the ozonolysis of the major atmospheric monoterpenes; α-pinene, β-pinene and limonene. It was found that …
Number of citations: 197 www.sciencedirect.com
B Imelouane, A Elbachiri, M Ankit, H Benzeid, K Khedid - Int. J. Agric. Biol, 2009 - Citeseer
The present study describes the phytochemical profile and antimicrobial activity of Lavandula dentata essential oil, collected in eastern Morocco (Taforalt, Talazart). The sample of …
Number of citations: 112 citeseerx.ist.psu.edu
KC Nicolaou, RL Magolda… - Journal of the American …, 1980 - ACS Publications
The total synthesis of carbocyclic thromboxane A2 (CTA2)(5) and itshydroxy epimer (5b) has been achieved both in racemic and optically active forms. Bicyclo [3.1. 1] heptan-2-one (6), …
Number of citations: 106 pubs.acs.org
QM Liu, DQ Zhang, K Peng, WX Peng - Key engineering materials, 2011 - Trans Tech Publ
Cinnamomum camphora has been used to heal some specific diseases in the Chinese Folk for a long time. In order to explore the wide utilization in biomedicine and spicery, the …
Number of citations: 1 www.scientific.net
S Hatakeyama, K Izumi, T Fukuyama… - Journal of …, 1991 - Wiley Online Library
Reactions of OH with α‐pinene and β‐pinene were studied for the purpose of obtaining the basic data to estimate the emission rate of CO from the photooxidation of terpenes in the …
Number of citations: 279 agupubs.onlinelibrary.wiley.com
SR Magano, F Nchu, JN Eloff - 2011 - repository.up.ac.za
A suitable in vitro tick climbing repellency bioassay was developed to evaluate the repellent effects of the essential oil (n-hexane extracts of distillate) of Lippia javanica (Burm. F.) …
Number of citations: 20 repository.up.ac.za
Y Yokouchi, Y Ambe - Atmospheric Environment, 2007 - Elsevier
Chamber experiments were conducted to study the aerosol products from the ozonolysis of the major atmospheric monoterpenes; α-pinene, β-pinene and limonene. It was found that …
Number of citations: 10 www.sciencedirect.com

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